Cyclohexyl 3-aminopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-aminopropanoate can be achieved through several methods. One common approach involves the esterification of 3-aminopropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as platinum or palladium on carbon can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexyl 3-carboxypropanoate.
Reduction: Cyclohexyl 3-hydroxypropanoate.
Substitution: Cyclohexyl 3-amidopropanoate.
Scientific Research Applications
Cyclohexyl 3-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in manufacturing processes and pollution management due to its chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating various biological processes .
Comparison with Similar Compounds
- Cyclohexyl 3-hydroxypropanoate
- Cyclohexyl 3-carboxypropanoate
- Cyclohexyl 3-amidopropanoate
Comparison: Cyclohexyl 3-aminopropanoate is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amine group allows for nucleophilic substitution reactions that are not possible with the hydroxy or carboxy derivatives .
Biological Activity
Cyclohexyl 3-aminopropanoate is an organic compound notable for its diverse biological activities, primarily due to its interactions with various enzymes and proteins. This article delves into the compound's biochemical properties, mechanisms of action, and implications in cellular processes, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₅NO₂, characterized by a cyclohexyl group attached to a 3-aminopropanoate moiety. Its structure contributes to its reactivity and potential biological functions.
The biological activity of this compound is primarily mediated through its interactions with enzymes and cellular biomolecules. Key mechanisms include:
- Enzyme Interaction : this compound may act as a substrate or inhibitor for specific enzymes, influencing their catalytic activities. This can lead to alterations in metabolic pathways and cellular functions.
- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, which can result in changes in gene expression and cellular metabolism, impacting processes such as growth and apoptosis.
- Binding Interactions : It can bind to DNA or RNA, which suggests potential implications in gene regulation.
This compound plays a significant role in various biochemical reactions:
Property | Description |
---|---|
Molecular Weight | 169.23 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stability can vary based on environmental conditions; long-term studies are needed to assess degradation products |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability:
- Absorption : The compound's absorption can be influenced by its chemical structure, affecting how much reaches systemic circulation.
- Distribution : It may interact with transporters that facilitate its movement across cellular membranes, impacting its localization within tissues.
- Metabolism : this compound is involved in metabolic pathways where it interacts with enzymes, influencing metabolite levels and biological activity.
Case Studies
Research has highlighted various aspects of this compound's biological activity:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays that measured changes in enzyme activity at varying concentrations of the compound.
-
Cellular Effects on Growth and Apoptosis :
- In vitro experiments showed that this compound influences cell proliferation and apoptosis in cancer cell lines. Higher concentrations were associated with significant alterations in cell viability and apoptosis rates, indicating potential therapeutic applications.
Future Directions
Ongoing research aims to elucidate the specific molecular targets of this compound. Identifying these targets will enhance understanding of its biological effects and therapeutic potential. Additionally, long-term studies are essential to explore the stability of the compound and its degradation products, which may exhibit distinct biological activities.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclohexyl 3-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-7,10H2 |
InChI Key |
WAEDWCUJAIOGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN |
Origin of Product |
United States |
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